sec-Butyl 4-hydroxybenzoate
Overview
Description
Mechanism of Action
Target of Action
Sec-Butyl 4-hydroxybenzoate, also known as Butylparaben, is an organic compound that primarily targets microbial cells . It is a highly successful antimicrobial preservative used in cosmetics and medication suspensions .
Mode of Action
It is proposed to act by inhibiting dna and rna synthesis, and enzymes like atpase and phosphotransferase in some bacterial species . It has also been suggested that they interfere with membrane transport processes by disrupting the lipid bilayer, possibly causing the leakage of intracellular constituents .
Biochemical Pathways
This compound is hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . Protocatechuate and catechol are funneled into the TCA cycle following either the β-ketoadipate or protocatechuate meta-cleavage branches . Our results also suggest the involvement of the oxidative decarboxylation of the protocatechuate peripheral pathway to form hydroxyquinol .
Result of Action
The primary result of this compound’s action is its antimicrobial effect, particularly against mold and yeast . This makes it a valuable preservative in cosmetics and pharmaceuticals, helping to extend their shelf life and maintain their quality.
Biochemical Analysis
Biochemical Properties
It is known that 4-hydroxybenzoic acid, a related compound, is a key component in the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications in the thermoplastic industry .
Cellular Effects
It has been identified as a substance of very high concern due to its endocrine-disrupting properties . It has been shown to have probable serious effects on human health .
Molecular Mechanism
It is known to have endocrine-disrupting properties . This suggests that it may interact with hormone receptors or other components of the endocrine system, potentially leading to changes in hormone levels and disruptions in normal endocrine function .
Temporal Effects in Laboratory Settings
It is known to be a stable compound .
Dosage Effects in Animal Models
It is known to have probable serious effects on human health, suggesting that it may also have significant effects in animal models .
Metabolic Pathways
It is known that 4-hydroxybenzoic acid, a related compound, is involved in the shikimate pathway, which links carbohydrate metabolism to aromatic compound biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: sec-Butyl 4-hydroxybenzoate is typically synthesized through the esterification of 4-hydroxybenzoic acid with sec-butanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often purified using techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: sec-Butyl 4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
sec-Butyl 4-hydroxybenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and preservative properties.
Industry: Utilized as a preservative in cosmetics and pharmaceuticals due to its antimicrobial properties.
Comparison with Similar Compounds
- Butyl 4-hydroxybenzoate
- Ethyl 4-hydroxybenzoate
- Methyl 4-hydroxybenzoate
- Propyl 4-hydroxybenzoate
Comparison: sec-Butyl 4-hydroxybenzoate is unique due to its specific ester group, which imparts distinct physical and chemical properties compared to other similar compounds. For example, it has a higher boiling point and different solubility characteristics . Its antimicrobial properties also vary slightly, making it suitable for specific applications where other esters might not be as effective .
Properties
IUPAC Name |
butan-2-yl 4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-8(2)14-11(13)9-4-6-10(12)7-5-9/h4-8,12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOTXZHOGPQFIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044607 | |
Record name | sec-Butylparaben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17696-61-6 | |
Record name | 1-Methylpropyl 4-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17696-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butyl p-hydroxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | sec-Butylparaben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | sec-butyl 4-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.891 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BUTYL P-HYDROXYBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16V369U91O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying sec-butyl 4-hydroxybenzoate in Ficus microcarpa L. f.?
A1: This study marks the first reported instance of isolating This compound from Ficus microcarpa L. f. []. This discovery contributes to the growing body of knowledge about the phytochemical composition of this plant and its potential medicinal properties. The research further revealed that This compound, alongside other isolated compounds, significantly inhibited nitric oxide (NO) release in a cellular model of inflammation []. This finding suggests that This compound could contribute to the anti-inflammatory effects attributed to Ficus microcarpa L. f., warranting further investigation into its specific mechanisms of action and potential therapeutic applications.
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